Desipramine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 58.6 mg/l @ 24 °C.

3.96e-02 g/L

Synonyms

Canonical SMILES

Treatment-Resistant Depression

While not considered the first-line treatment for depression due to potential side effects, desipramine is being studied for its effectiveness in treatment-resistant cases. Researchers are investigating if desipramine, alone or combined with other medications, can alleviate symptoms in patients who haven't responded adequately to standard antidepressants ].

Eating Disorders

Studies suggest desipramine might be beneficial in managing bulimia nervosa, an eating disorder characterized by binge eating followed by purging behaviors. Research indicates desipramine's effectiveness could emerge within the first two weeks of treatment ].

Chronic Pain Management

Desipramine's potential for pain relief is another area of scientific exploration. Its antinociceptive properties, which means it can block the perception of pain, are being investigated for conditions like neuropathic pain and irritable bowel syndrome ].

Urinary Tract Dysfunction

Research suggests desipramine might be useful in managing overactive bladder, a condition characterized by frequent urination. Studies have shown its effectiveness in both simple and complex forms of overactive bladder ].

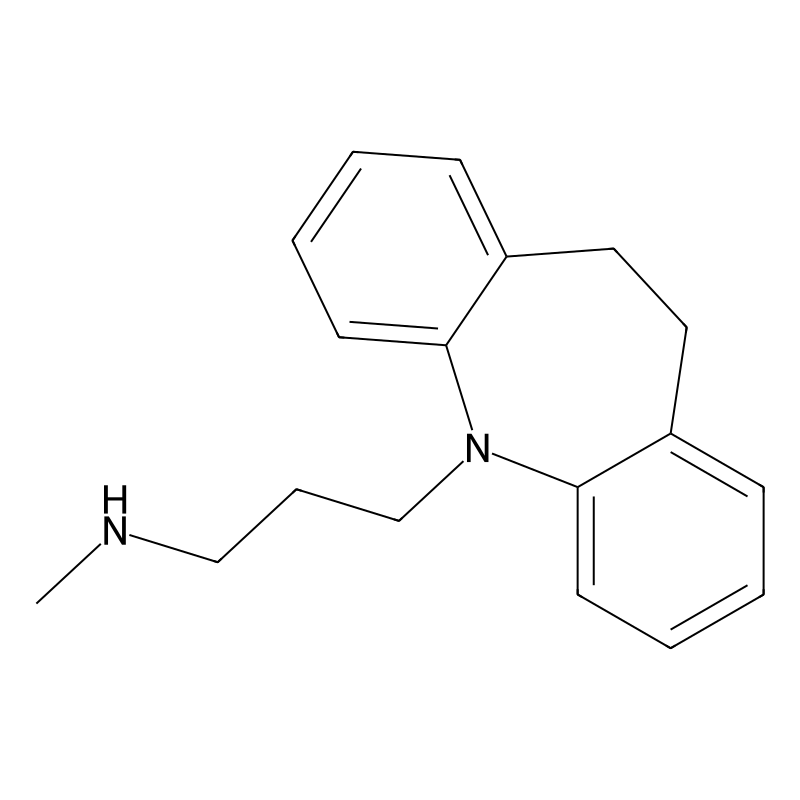

Desipramine is a tricyclic antidepressant, specifically classified as a dibenzazepine, which features a complex structure comprising three fused rings with a side chain. Its chemical formula is and it has a molecular weight of approximately 266.38 g/mol. Desipramine acts primarily as a selective norepinephrine reuptake inhibitor, with some effects on serotonin reuptake, making it effective in treating depression and certain anxiety disorders. It is the active metabolite of imipramine and has been utilized in clinical settings since the 1960s under various trade names, including Norpramin and Pertofrane .

Desipramine undergoes various metabolic transformations mainly in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. This metabolism results in the formation of 2-hydroxydesipramine, which retains some pharmacological activity. The drug is also known to interact with several neurotransmitter systems, blocking norepinephrine and serotonin reuptake, thereby increasing their availability in the synaptic cleft .

The primary mechanism of action for desipramine involves the blockade of norepinephrine and serotonin reuptake at presynaptic neuronal membranes. This action increases neurotransmitter levels in the synapse, contributing to its antidepressant effects. Desipramine has been shown to downregulate beta-adrenergic receptors and sensitize serotonergic receptors over time. Additionally, it exhibits anticholinergic properties that can lead to side effects such as dry mouth and blurred vision . Compared to other tricyclic antidepressants, desipramine has lower antihistaminic and sedative effects, making it somewhat stimulating rather than sedating .

Desipramine can be synthesized from imipramine through demethylation processes. The synthesis typically involves multiple steps that include the formation of the dibenzazepine structure followed by the introduction of the side chain. Various synthetic routes have been explored, but they generally revolve around modifying existing tricyclic frameworks to achieve the desired pharmacological properties .

Desipramine is primarily used for treating major depressive disorder but has also been explored for other conditions such as neuropathic pain, attention-deficit hyperactivity disorder, and anxiety disorders. It is particularly noted for its efficacy in cases where patients do not respond well to other antidepressants due to its unique mechanism of action .

Desipramine interacts with several other medications and substances. Its metabolism can be affected by drugs that inhibit or induce CYP2D6, leading to altered plasma levels and potential toxicity or reduced efficacy. Common interactions include those with other antidepressants (risk of serotonin syndrome), antihypertensives (risk of hypotension), and anticholinergic drugs (increased anticholinergic side effects) .

Desipramine shares structural similarities with several other tricyclic antidepressants. Here are some notable compounds:

| Compound Name | Chemical Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| Imipramine | Tertiary amine TCA | Norepinephrine & serotonin reuptake inhibition | More sedating; higher antihistaminic effects |

| Nortriptyline | Secondary amine TCA | Norepinephrine reuptake inhibition | Similar to desipramine but more sedative |

| Clomipramine | Tertiary amine TCA | Serotonin reuptake inhibition | Stronger serotonergic effects |

| Trimipramine | Secondary amine TCA | Norepinephrine & serotonin reuptake inhibition | Unique structure; less commonly used |

| Lofepramine | Secondary amine TCA | Norepinephrine & serotonin reuptake inhibition | Less cardiotoxicity; used in Europe |

Uniqueness of Desipramine: Desipramine's unique position among tricyclic antidepressants lies in its stronger norepinephrine reuptake inhibition compared to its serotonergic effects, making it less likely to cause sedation or weight gain than many other tricyclics. This profile makes it particularly useful for patients who experience fatigue or sedation from other antidepressants .

Molecular Architecture and Stereochemical Features

Tricyclic Dibenzazepine Core Structure

Desipramine possesses a characteristic tricyclic dibenzazepine core structure, formally designated as 10,11-dihydro-5H-dibenzo[b,f]azepine [1] [2]. The molecular formula of desipramine is C₁₈H₂₂N₂ with a molecular weight of 266.381 g/mol [1] [3]. The Chemical Abstracts Service registry number for desipramine is 50-47-5 [37].

The tricyclic framework consists of two benzene rings fused to a central seven-membered azepine ring through positions [b,f] [2] [5]. This dibenzazepine scaffold represents a structural class where the central ring contains a nitrogen heteroatom at position 5, distinguishing it from other tricyclic systems [42]. The systematic International Union of Pure and Applied Chemistry name for desipramine is 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methyl-1-propanamine [1] [40].

The three-dimensional molecular architecture exhibits a characteristic butterfly-like conformation where the two aromatic rings are not coplanar [42]. Crystallographic analysis reveals that the central seven-membered ring adopts a boat-like conformation, with the nitrogen atom serving as the bridgehead [42]. The structural rigidity of the tricyclic system is maintained through the sp² hybridization of the aromatic carbons and the conformational constraints imposed by the ring fusion [5].

Alkylamine Side Chain Configuration

The alkylamine side chain of desipramine consists of a three-carbon propyl linker terminated by a methylamino group [1] [9]. The complete side chain designation is 3-(methylamino)propyl, which is attached to the nitrogen atom at position 5 of the dibenzazepine core [2] [40]. This substitution pattern classifies desipramine as a secondary amine tricyclic compound, distinguishing it from tertiary amine analogues [5].

The propyl chain exhibits rotational freedom around the carbon-carbon and carbon-nitrogen bonds, allowing for multiple conformational states [19]. The terminal methylamino group (NHCH₃) provides a basic nitrogen center with an estimated pKa value of 10.21 [34]. The alkylamine substituent orientation has been demonstrated through nuclear magnetic resonance studies to preferentially position above the most adjacent aromatic ring in solution [27].

The stereochemical configuration of the side chain plays a crucial role in the molecular recognition properties of desipramine [7]. The length and flexibility of the three-carbon spacer between the tricyclic core and the terminal amine group optimize the spatial positioning for interaction with biological targets [39].

Thermodynamic Properties

Melting Point and Boiling Point Characteristics

The melting point of desipramine free base has been reported with some variation in the literature, with values ranging from 212°C to 216°C [13] [16] [34]. The most commonly cited melting point for the free base form is 212°C [16] [34]. For the hydrochloride salt form, the melting point is reported as 214-216°C [13].

The boiling point of desipramine has been determined to be 407.4°C at 760 mmHg (standard atmospheric pressure) [13] [16]. Under reduced pressure conditions, the boiling point decreases significantly, with values of 172-174°C reported at 0.02 Torr [34] [40]. The substantial difference between atmospheric and reduced pressure boiling points reflects the compound's molecular weight and intermolecular interactions.

| Property | Value | Conditions |

|---|---|---|

| Melting Point (free base) | 212°C | Standard conditions [16] [34] |

| Melting Point (hydrochloride) | 214-216°C | Standard conditions [13] |

| Boiling Point | 407.4°C | 760 mmHg [13] [16] |

| Boiling Point | 172-174°C | 0.02 Torr [34] [40] |

| Flash Point | 160.5°C | Standard conditions [13] [16] |

The thermal stability of desipramine extends beyond its melting point, with decomposition occurring at elevated temperatures [18]. Thermogravimetric analysis studies on related tricyclic compounds indicate that thermal decomposition typically begins at temperatures significantly above the melting point [18].

Partition Coefficients and Lipophilicity

The lipophilicity of desipramine, as measured by the octanol-water partition coefficient, demonstrates moderate hydrophobic character [14] [17]. Experimental determination of the logarithm of the partition coefficient (log P) for desipramine yields a value of approximately 1.041 [44]. This value indicates that desipramine preferentially partitions into the organic octanol phase compared to the aqueous phase by a factor of approximately 11-fold.

The distribution coefficient at physiological pH (log D₇.₄) accounts for the ionization state of the compound under biological conditions [14]. Given the basic nature of the methylamino group with a pKa of 10.21, desipramine exists predominantly in the protonated form at physiological pH, affecting its distribution properties [34].

| Parameter | Value | Method |

|---|---|---|

| Log P (octanol/water) | 1.041 | Shake-flask method [44] |

| pKa | 10.21 | Potentiometric titration [34] |

| Density | 1.047 g/cm³ | Calculated estimate [16] |

| Refractive Index | 1.5200 | Estimated value [34] |

Computational predictions of lipophilicity using quantum mechanics-based approaches have shown good correlation with experimental values for tricyclic antidepressants [17]. The moderate lipophilicity of desipramine contributes to its pharmaceutical properties, as compounds with log P values in the range of 1-3 typically exhibit favorable absorption and distribution characteristics [43].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C)

Proton nuclear magnetic resonance spectroscopy of desipramine reveals characteristic signal patterns consistent with its tricyclic structure and alkylamine side chain [19] [26]. The aromatic protons of the dibenzazepine core system appear in the downfield region between 7.0-7.5 ppm, showing complex multipicity due to aromatic coupling patterns [29]. The methylene protons of the saturated ethylene bridge (positions 10,11) typically resonate around 3.0-3.2 ppm [19].

The propyl side chain protons exhibit a characteristic triplet-triplet-triplet pattern, with the N-CH₂ protons appearing around 2.4-2.6 ppm, the central CH₂ group around 1.8-2.0 ppm, and the terminal N-CH₂ protons around 2.8-3.0 ppm [32]. The N-methyl protons appear as a singlet around 2.3-2.4 ppm [29].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework [26] [27]. The aromatic carbons of the dibenzazepine system resonate in the range of 125-150 ppm, characteristic of sp² hybridized carbons in aromatic systems [28] [31]. The quaternary carbons show distinct chemical shifts compared to the CH carbons due to different substitution patterns [26].

| Carbon Type | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Aromatic CH | 125-135 | Dibenzazepine ring carbons [28] [31] |

| Aromatic quaternary | 135-150 | Substituted aromatic carbons [26] |

| Aliphatic CH₂ | 25-35 | Propyl chain carbons [29] |

| N-CH₃ | 40-45 | Terminal methyl carbon [31] |

| Bridge CH₂ | 30-35 | Positions 10,11 carbons [26] |

Magic angle spinning carbon-13 nuclear magnetic resonance studies have revealed differential line broadening effects for the aromatic carbon signals, providing insights into molecular motion and orientation in lipid membrane environments [19] [26]. The four distinct aromatic methine carbons show different coupling patterns and line shapes due to selective averaging of carbon-hydrogen dipolar interactions [19].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of desipramine produces a characteristic fragmentation pattern that serves as a fingerprint for compound identification [4] [22]. The molecular ion peak appears at m/z 267 [M+H]⁺ in positive ion mode, corresponding to the protonated molecular species [22] [30].

The primary fragmentation pathway involves the loss of the methylamino group, generating prominent fragment ions [22]. The base peak in the mass spectrum typically appears at m/z 72, corresponding to the methylaminopropyl fragment [CH₃NHCH₂CH₂CH₂]⁺ [22]. Additional significant fragment ions include m/z 252 (loss of CH₃NH₂), m/z 238 (loss of CH₃NHCH₃), and m/z 224 (loss of CH₃NHC₂H₅) [22].

The dibenzazepine core contributes to fragmentation patterns through ring cleavage and rearrangement processes [4]. The tricyclic system shows characteristic losses corresponding to neutral fragments from the aromatic rings and the central azepine ring [24]. Collision-induced dissociation studies reveal additional fragmentation pathways involving the side chain and core structure [22].

| m/z Value | Relative Intensity | Fragment Assignment |

|---|---|---|

| 267 | Moderate | [M+H]⁺ molecular ion [22] [30] |

| 252 | High | [M-CH₃NH₂]⁺ [22] |

| 238 | Moderate | [M-CH₃NHCH₃]⁺ [22] |

| 224 | Moderate | [M-CH₃NHC₂H₅]⁺ [22] |

| 72 | Base peak | [CH₃NHCH₂CH₂CH₂]⁺ [22] |

Tandem mass spectrometry experiments provide additional structural confirmation through collision-induced dissociation of selected precursor ions [24]. The fragmentation patterns are consistent across different ionization methods, including electrospray ionization and chemical ionization techniques [22].

Infrared Absorption Profile

Infrared spectroscopy of desipramine reveals characteristic absorption bands corresponding to the various functional groups present in the molecular structure [23] [25]. The aromatic carbon-hydrogen stretching vibrations appear in the region 3100-3050 cm⁻¹, typical of aromatic compounds [38]. The aliphatic carbon-hydrogen stretching modes are observed in the 3000-2850 cm⁻¹ region [25] [38].

The secondary amine nitrogen-hydrogen stretching vibration produces a characteristic absorption band in the 3300-3500 cm⁻¹ range [25] [38]. This peak is typically sharp and of medium intensity, distinguishing it from the broader hydroxyl absorptions of alcohols [25]. The nitrogen-hydrogen bending vibrations appear in the fingerprint region around 1640-1550 cm⁻¹ [38].

The aromatic carbon-carbon stretching vibrations generate multiple bands in the 1600-1475 cm⁻¹ region, characteristic of substituted benzene rings [25] [38]. The carbon-nitrogen stretching modes of the tertiary amine linkages appear in the 1250-1000 cm⁻¹ range [38]. Additional bands in the fingerprint region (900-1300 cm⁻¹) correspond to carbon-hydrogen bending and aromatic substitution patterns [23].

| Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-3500 | Medium | N-H stretching [25] [38] |

| 3100-3050 | Strong | Aromatic C-H stretching [38] |

| 3000-2850 | Strong | Aliphatic C-H stretching [25] [38] |

| 1600-1475 | Medium | Aromatic C=C stretching [25] [38] |

| 1640-1550 | Medium | N-H bending [38] |

| 1250-1000 | Medium | C-N stretching [38] |

| 900-690 | Strong | Aromatic substitution [38] |

Desipramine synthesis employs two primary methodological approaches, each offering distinct advantages in pharmaceutical manufacturing contexts. The compound's dibenzazepine core structure requires specific synthetic strategies to achieve optimal yield and purity characteristics essential for therapeutic applications.

Alkylation of Dibenzoazepine Derivatives

The alkylation methodology represents the most direct synthetic approach for desipramine preparation. This pathway initiates with 10,11-dihydro-5H-dibenz[b,f]azepine as the foundational substrate [1] [2] [3]. The process involves sequential chemical transformations designed to introduce the required propylamine side chain with precise regioselectivity.

The initial alkylation step employs 1-bromo-3-chloropropane as the alkylating agent in the presence of sodium amide, which functions as both a strong base and nucleophile activator [3] [4]. This reaction proceeds through nucleophilic substitution mechanisms, where the dibenzazepine nitrogen attacks the electrophilic carbon center adjacent to the bromine substituent. The reaction conditions require anhydrous environments to prevent competitive hydrolysis reactions that could diminish overall yield [4].

The intermediate chloro derivative formed through this alkylation undergoes subsequent treatment with methylamine to complete the side chain functionalization [1] [2] [3]. This nucleophilic substitution reaction displaces the chlorine atom, installing the terminal methylamino group essential for desipramine's pharmacological activity. The reaction typically proceeds under ambient temperature conditions, minimizing thermal decomposition pathways that could compromise product integrity.

Demethylation of Imipramine Analogues

The demethylation approach offers an alternative synthetic strategy that leverages the structural similarity between imipramine and desipramine. This methodology capitalizes on the established synthetic accessibility of imipramine, utilizing it as a precursor for subsequent transformation to desipramine [3] [5] [6].

The process initiates with imipramine treatment using ethyl chloroformate under controlled reaction conditions [3]. This reaction forms a carbamate intermediate, specifically 5-[3-(N-carbethoxy-N-methyl)aminopropyl]-10,11-dihydro-5H-dibenz[b,f]azepine, through selective acylation of the tertiary amine functionality. The ethyl chloroformate reagent demonstrates high selectivity for the dimethylamino nitrogen, avoiding unwanted reactions with the dibenzazepine nitrogen center.

Subsequent alkaline hydrolysis of the carbamate intermediate achieves the desired demethylation transformation [3]. The hydrolysis proceeds through nucleophilic attack of hydroxide ions on the carbonyl carbon of the carbamate group, leading to carbon dioxide elimination and methyl group removal. This reaction requires carefully controlled pH conditions to ensure complete conversion while minimizing degradation of the dibenzazepine core structure.

The demethylation pathway demonstrates particular advantages in manufacturing contexts where imipramine availability exceeds desipramine demand. This scenario commonly occurs in pharmaceutical facilities with established imipramine production capabilities [6] [7]. The method also enables efficient utilization of imipramine inventories that may approach expiration dates, converting them to the more metabolically stable desipramine derivative.

Kinetic studies of the demethylation process reveal that the reaction proceeds through first-order kinetics with respect to imipramine concentration [8] [7]. The rate-determining step involves carbamate formation rather than subsequent hydrolysis, indicating that optimization efforts should focus on the initial acylation reaction conditions. Temperature control proves critical, as elevated temperatures accelerate unwanted side reactions including dibenzazepine ring opening and polymerization pathways.

Process Optimization Strategies

Manufacturing optimization for desipramine synthesis encompasses multiple technological approaches designed to enhance efficiency, yield, and product quality. These strategies address both chemical and analytical aspects of the production process, ensuring consistent pharmaceutical-grade output.

Catalytic Efficiency in N-Methylation Reactions

Catalytic optimization in N-methylation reactions represents a critical component of desipramine manufacturing efficiency. The incorporation of carbon-11 labeled methyl groups for radiopharmaceutical applications demonstrates advanced catalytic principles applicable to conventional synthesis [5].

The methylation process employs dimethyl sulfoxide as the optimal reaction medium due to its high polarity and aprotic characteristics [5]. These solvent properties facilitate nucleophilic substitution reactions by stabilizing charged transition states while minimizing competitive solvation of nucleophilic species. The reaction proceeds at ambient temperature, eliminating thermal energy requirements that increase manufacturing costs and environmental impact.

Optimization studies reveal that maintaining excess desipramine concentrations relative to methylating agents significantly reduces quaternization side reactions [5]. This stoichiometric control prevents formation of quaternary ammonium species that complicate purification procedures and reduce overall yield. The optimal molar ratio demonstrates 30 micromoles of desipramine per 250 microliters of solvent, providing sufficient nucleophile concentration to ensure rapid reaction kinetics [5].

Iron-catalyzed reductive amination methodologies offer environmentally sustainable alternatives to traditional synthetic approaches [9]. These catalytic systems employ Fe₂O₃/nitrogen-doped graphene on carbon as heterogeneous catalysts, eliminating noble metal requirements while maintaining high catalytic activity. The iron-based catalysts demonstrate superior performance under hydrogen-free conditions, achieving 86% yields without external hydrogen sources [9].

The iron catalytic system operates through in situ hydrogen generation from paraformaldehyde decomposition [9]. This mechanism produces syngas (carbon monoxide and hydrogen) under mild thermal conditions, providing reducing equivalents for amine synthesis. The water-gas shift reaction of carbon monoxide generates additional hydrogen, enhancing overall reducing capacity of the catalytic system.

Purification Methodologies

High-performance liquid chromatography represents the gold standard for desipramine purification and analytical quantification. Amino-bonded silica stationary phases demonstrate exceptional selectivity for tricyclic antidepressant separation, achieving separation factors of 4.0 between imipramine and desipramine [5] [10].

The chromatographic separation employs mobile phases consisting of n-hexane, isopropanol, methanol, and diethylamine in optimized proportions [5]. This quaternary solvent system provides precise control over retention characteristics while maintaining peak symmetry essential for quantitative analysis. Flow rates of 5 milliliters per minute ensure adequate resolution within practical analysis timeframes.

Retention time optimization studies demonstrate that desipramine elutes at approximately 30 minutes compared to imipramine's 9-minute retention time [5]. This substantial retention difference enables baseline separation even when analyzing complex mixtures containing multiple tricyclic compounds. Detection wavelengths of 254 nanometers provide optimal sensitivity for ultraviolet absorbance measurements.

Solid-phase extraction methodologies offer complementary purification capabilities particularly suited for biological sample preparation [10] [11]. Reversed-phase C18 stationary phases demonstrate excellent retention characteristics for desipramine, achieving recovery rates between 86% and 89% across clinically relevant concentration ranges [10] [11].

Liquid-liquid extraction protocols provide cost-effective alternatives for large-scale purification applications [11] [12]. Chloroform extraction at alkaline pH values selectively partitions desipramine into organic phases while leaving polar impurities in aqueous layers. This single-step extraction achieves recovery rates of 85±5%, demonstrating both efficiency and reproducibility [12].

Optimization of extraction pH proves critical for maximizing recovery while minimizing impurity co-extraction [11] [13]. Alkaline conditions (pH 9.6) ensure complete deprotonation of acidic impurities while maintaining desipramine in its neutral, extractable form. Buffer systems employing sodium carbonate provide stable pH control throughout extraction procedures [13].

Advanced purification methodologies incorporate 7,7,8,8-tetracyanoquinodimethane as a derivatization reagent for enhanced detection sensitivity [11]. This chromogenic reaction produces purple-colored complexes with characteristic absorbance at 567 nanometers, improving detection limits to 1 nanogram per milliliter [11]. The derivatization reaction proceeds at 80°C for 20 minutes in acetonitrile, providing quantitative conversion with minimal interference from related compounds.

Quality control implementations require validation of purification methodologies according to international pharmaceutical guidelines. Precision studies demonstrate intra-day relative standard deviations between 2.2% and 4.2% for desipramine quantification [14] [10]. Inter-day precision values range from 2.0% to 8.4%, indicating excellent analytical reproducibility across extended timeframes [14].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

4.9 (LogP)

log Kow = 4.90

3.7

Decomposition

Melting Point

214 - 218 °C

UNII

Related CAS

GHS Hazard Statements

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H336 (66.67%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H370 (66.67%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H400 (33.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

...USED IN MANAGEMENT OF DEPRESSIVE STATES. DESIPRAMINE IS REPORTED TO BE OF BENEFIT IN ENDOGENOUS DEPRESSIONS SUCH AS MANIC DEPRESSIVE REACTIONS, & REACTIVE DEPRESSIONS.

...IF...GIVEN OVER PERIOD OF TIME TO DEPRESSED PATIENTS, ELEVATION OF MOOD OCCURS. ... 2-3 WK...BEFORE THERAPEUTIC EFFECTS...EVIDENT. /IMIPRAMINE/

ANTIDEPRESSANT

For more Therapeutic Uses (Complete) data for DESIPRAMINE (13 total), please visit the HSDB record page.

Mechanism of Action

MANNER IN WHICH IMIPRAMINE RELIEVES...DEPRESSION...IS NOT CLEAR. .../EFFECT/ DESCRIBED AS DULLING OF DEPRESSIVE IDEATION RATHER THAN AS EUPHORIC STIMULATION PRODUCED BY MAO INHIBITORS...DEFINITIVELY DISCRIMINATIVE EXPT... YET TO BE PERFORMED. ...DOES HAVE STIMULANT ACTION UNDER CERTAIN CIRCUMSTANCES. /IMIPRAMINE/

ACTION OF TRICYCLIC ANTIDEPRESSANTS ON METABOLISM OF CATECHOLAMINES & INDOLEAMINES IN BRAIN HAS CONTRIBUTED SIGNIFICANTLY TO "BIOGENIC AMINE HYPOTHESIS" OF DEPRESSION. ... ALL TRICYCLIC ANTIDEPRESSANTS BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/

IMIPRAMINE SLOWS TURNOVER RATE OF 5-HT, EFFECT NOT SHARED BY DESIPRAMINE, WHILE TURNOVER RATE OF NOREPINEPHRINE IS INCR BY DEMETHYLATED DRUGS NORTRIPTYLINE & DESIPRAMINE. EXACT RELATIONSHIP OF THESE EFFECTS TO ACTIONS OF TRICYCLIC ANTIDEPRESSANTS IN HUMAN DEPRESSION IS NOT KNOWN.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Desipramine is metabolized in the liver, and approximately 70% is excreted in the urine.

...DESIPRAMINE /WAS GIVEN/ IN DOSE OF 25 MG EVERY 8 HR TO 15 PT. .../IT/ ACCUM IN BODY FOR PERIODS VARYING FROM 1 TO 16 DAYS, PEAK PLASMA LEVELS RANGING FROM 10 TO 275 UG/L...

IN ANIMALS, TRANSPLACENTAL PASSAGE HAS BEEN DEMONSTRATED RECENTLY OF...DESIPRAMINE...

AFTER IV ADMIN OF SINGLE DOSE OF DESMETHYLIMIPRAMINE...TO DOGS, RATE OF RENAL EXCRETION OF UNCHANGED DRUG DECR DRAMATICALLY IN INCREASING URINARY PH, WITH LITTLE CHANGE IN CREATININE CLEARANCE. ... URINARY EXCRETION...IN MAN WAS ALSO SHOWN TO BE PH-DEPENDENT...

THERE IS WIDE INTERPATIENT VARIATION IN STEADY-STATE PLASMA CONCN OF TRICYCLIC ANTIDEPRESSANTS. ...VARIATION SEEMS TO BE GENETICALLY DETERMINED... /TRICYCLIC ANTIDEPRESSANTS/

For more Absorption, Distribution and Excretion (Complete) data for DESIPRAMINE (6 total), please visit the HSDB record page.

Metabolism Metabolites

DEMETHYLIMIPRAMINE YIELDS BISDEMETHYLIMIPRAMINE, DEMETHYL-2-HYDROXYIMIPRAMINE, DEMETHYL-10-HYDROXYIMIPRAMINE, & IMINODIBENZYL IN MAN. /FROM TABLE/

DEMETHYLIMIPRAMINE YIELDS IMIPRAMINE IN RABBITS AND IN RATS. /FROM TABLE/

Desipramine has known human metabolites that include 2-hydroxy-desipramine and Desipramine N-glucuronide.

Desipramine is a known human metabolite of imipramine.

Desipramine is extensively metabolized in the liver by CYP2D6 (major) and CYP1A2 (minor) to 2-hydroxydesipramine, an active metabolite. 2-hydroxydesipramine is thought to retain some amine reuptake inhibition and may possess cardiac depressant activity. The 2-hydroxylation metabolic pathway of desipramine is under genetic control. Route of Elimination: Desipramine is metabolized in the liver, and approximately 70% is excreted in the urine. Half Life: 7-60+ hours; 70% eliminated renally

Associated Chemicals

Wikipedia

Terfenadine

Drug Warnings

SPECIAL PRECAUTIONS SHOULD BE TAKEN IN PT WITH BENIGN PROSTATIC HYPERTROPHY. /IMIPRAMINE/

DESIPRAMINE HYDROCHLORIDE IS CONTRAINDICATED IN PATIENTS ON MONOAMINE OXIDASE-INHIBITOR THERAPY. .../IT/ SHOULD NOT BE GIVEN TO PT WITH GLAUCOMA, URETHRAL OR URETERAL SPASM, OR THOSE WHO HAVE HAD MYOCARDIAL INFARCTION WITHIN 3 WK. IT IS ALSO CONTRAINDICATED IN PT WITH SEVERE CORONARY HEART DISEASES OR WITH ACTIVE EPILEPSY. /HYDROGEN CHLORIDE/

The most common adverse effects of tricyclic antidepressants are those which result from anticholinergic activity. These include dry mucous membranes (occasionally associated with sublingual adenitis), blurred vision resulting from mydriasis and cycloplegia, increased intraocular pressure, hyperthermia, constipation, adynamic ileus, urinary retention, delayed micturition, and dilation of the urinary tract. The drugs have been reported to reduce the tone of the esophagogastric sphincter and to induce hiatal hernia in susceptible individuals or to exacerbate the condition in patients with preexisting hiatal hernias. Tricyclic antidepressants should be withdrawn if symptoms of esophageal reflux develop; if antidepressant therapy is essential, a cautious trial of a cholinergic agent such as bethanechol used concomitantly with the antidepressant may be warranted. Anticholinergic effects appear to occur most frequently in geriatric patients, but constipation is frequent in children receiving tricyclic antidepressants for functional enuresis. /Tricyclic antidepressants/

For more Drug Warnings (Complete) data for DESIPRAMINE (24 total), please visit the HSDB record page.

Biological Half Life

...DESIPRAMINE /WAS GIVEN/ IN DOSE OF 25 MG EVERY 8 HR TO 15 PT. ...BIOLOGICAL HALF-LIFE...FROM A FEW HR TO MORE THAN 2 DAYS...

Use Classification

Methods of Manufacturing

General Manufacturing Information

Clinical Laboratory Methods

COLORIMETRIC DETERMINATION OF IMIPRAMINIC DRUGS IN BLOOD & URINE.

DETERMINATION OF TRICYCLIC ANTIDEPRESSANTS & SOME OF THEIR METABOLITES IN SERUM BY STRAIGHT PHASE HPLC.

DETERMINATION OF DRUGS IN PLASMA BY HIGH-PERFORMANCE TLC & QUANTITATIVE ANALYSIS OF SEPARATED COMPONENTS BY UV REFLECTANCE SPECTROMETRY.

For more Clinical Laboratory Methods (Complete) data for DESIPRAMINE (6 total), please visit the HSDB record page.

Storage Conditions

Interactions

Concurrent use /of thyroid hormones/ with tricyclic antidepressants may increase the therapeutic and toxic effects of both medications, possibly due to increased receptor sensitivity to catecholamines; toxic effects include cardiac arrhythmias and CNS stimulation. /Tricyclic antidepressants/

Concurrent use /of sympathomimetics/ with tricyclic antidepressants may potentiate cardiovascular effects possibly resulting in arrhythmias, tachycardia, or severe hypertension or hyperpyrexia; phentolamine can control the adverse reaction. Significant systemic absorption of ophthalmic epinephrine may also potentiate cardiovascular effects; also, local anesthetics with vasoconstrictors should be avoided or a minimal amount of the vasoconstrictor should be used with the local anesthetic. Concurrent use with tricyclic antidepressants may decrease the pressor effect of ephedrine and mephentermine. /Tricyclic antidepressants/

If significant systemic absorption occurs, concurrent use /of ophthalmic naphazoline, nasal or ophthalmic oxymetazoline, nasal or ophthalmic phenylephrine, or nasal xylometazoline/ with tricyclic antidepressants may potentiate pressor effects of these medications. /Tricyclic antidepressants/

For more Interactions (Complete) data for DESIPRAMINE (20 total), please visit the HSDB record page.